

# A Comparative Guide to CDK11 Inhibitors: ZNL-05-044 versus OTS964

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ZNL-05-044 |           |
| Cat. No.:            | B12375339  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 11 (CDK11) has emerged as a promising therapeutic target in oncology due to its critical roles in transcription, RNA splicing, and cell cycle control. Overexpression of CDK11 is linked to poor outcomes in various cancers, driving the development of specific inhibitors. This guide provides an objective comparison of two prominent CDK11 inhibitors, **ZNL-05-044** and OTS964, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

### Performance Comparison: ZNL-05-044 vs. OTS964

A direct comparison of **ZNL-05-044** and OTS964 reveals differences in their potency and selectivity. While both compounds effectively inhibit CDK11, their profiles against other kinases and their primary intended targets differ significantly.

#### Key Insights:

- Potency: OTS964 generally exhibits higher potency for CDK11 than ZNL-05-044, with a lower dissociation constant (Kd) and IC50 value in biochemical assays.[1][2]
- Selectivity: ZNL-05-044 was developed from a nonselective scaffold to have improved kinome-wide selectivity.[3][4] KINOMEscan data indicates ZNL-05-044 has a selectivity score S(10) of 0.03 at a 10 μM concentration.[3] OTS964, originally developed as a TOPK



inhibitor, also shows a notable measure of specificity for CDK11.[1] However, at a 1 μM concentration, it inhibits 11 other kinases, including CDK9, by more than 50%.[2]

 Cellular Activity: Both inhibitors lead to a G2/M cell cycle arrest, a known consequence of CDK11 inhibition.[3][4] OTS964 has demonstrated the ability to suppress cancer cell proliferation and induce complete tumor regression in xenograft models.[5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **ZNL-05-044** and OTS964 based on published literature.

Table 1: Inhibitory Activity against CDK11

| Compound   | Target      | Assay Type               | Value     | Unit      |
|------------|-------------|--------------------------|-----------|-----------|
| ZNL-05-044 | CDK11A      | NanoBRET                 | 0.23      | μM (IC50) |
| CDK11B     | NanoBRET    | 0.27                     | μM (IC50) |           |
| CDK11A     | Biochemical | 69                       | nM (Kd)   |           |
| OTS964     | CDK11A      | In Vitro Kinase<br>Assay | 10        | nM (IC50) |
| CDK11B     | Biochemical | 40                       | nM (Kd)   |           |

Table 2: Selectivity Profile

| Compound   | Primary Target(s) | Key Off-Targets (at specified concentration)                                                  |  |
|------------|-------------------|-----------------------------------------------------------------------------------------------|--|
| ZNL-05-044 | CDK11             | Appears equally cross-reactive towards CDKs 4, 6, and 7 in NanoBRET and KINOMEscan assays.[1] |  |
| OTS964     | TOPK, CDK11       | TYK2 (IC50 = 207 nM), PRK1<br>(IC50 = 508 nM), CDK9 (IC50<br>= 538 nM) at 1 μM.[2]            |  |



### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: CDK11 Signaling Pathways and Points of Inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]



- 3. Synthesis and Structure—Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to CDK11 Inhibitors: ZNL-05-044 versus OTS964]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375339#znl-05-044-versus-ots964-as-a-cdk11-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com